7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one
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Overview
Description
7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzotriazinone core with a fluorine atom at the 7th position, a hydroxy group at the 2nd position, and a thiophen-2-ylmethoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one typically involves multiple steps, including the formation of the benzotriazinone core and subsequent functionalization. One common approach involves the following steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents.
Attachment of the Thiophen-2-ylmethoxy Group: This step typically involves nucleophilic substitution reactions where the thiophen-2-ylmethoxy group is introduced using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halogenating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which have various pharmacological properties.
Benzotriazinone Derivatives: Compounds with a benzotriazinone core, which may have similar chemical reactivity and applications.
Uniqueness
7-Fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-fluoro-3-[2-hydroxy-3-(thiophen-2-ylmethoxy)propyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-10-3-4-13-14(6-10)17-18-19(15(13)21)7-11(20)8-22-9-12-2-1-5-23-12/h1-6,11,20H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURTVFEUHVJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)COCC(CN2C(=O)C3=C(C=C(C=C3)F)N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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